molecular formula C22H19N3O2 B3748708 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide

Cat. No.: B3748708
M. Wt: 357.4 g/mol
InChI Key: YKQHJECBSUHWIX-UHFFFAOYSA-N
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Description

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with cyano and dimethyl groups, linked to a phenyl ring through an ether linkage, and further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones, followed by cyclization.

    Introduction of cyano and dimethyl groups: The cyano and dimethyl groups are introduced through nitration and alkylation reactions, respectively.

    Ether linkage formation: The pyridine derivative is then reacted with a phenol derivative to form the ether linkage.

    Benzamide formation: Finally, the phenyl ether is reacted with a suitable amine to form the benzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-chlorobenzamide
  • N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-ethylbenzamide

Uniqueness

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-7-9-17(10-8-14)21(26)25-18-5-4-6-19(12-18)27-22-20(13-23)15(2)11-16(3)24-22/h4-12H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQHJECBSUHWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=C(C(=CC(=N3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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